Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

Catalog No.
S742696
CAS No.
287188-58-3
M.F
C11H12NNaO3S
M. Wt
261.27 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

CAS Number

287188-58-3

Product Name

Sodium 2,3,3-trimethyl-3H-indole-5-sulfonate

IUPAC Name

sodium;2,3,3-trimethylindole-5-sulfonate

Molecular Formula

C11H12NNaO3S

Molecular Weight

261.27 g/mol

InChI

InChI=1S/C11H13NO3S.Na/c1-7-11(2,3)9-6-8(16(13,14)15)4-5-10(9)12-7;/h4-6H,1-3H3,(H,13,14,15);/q;+1/p-1

InChI Key

VLSLTESEMMTYMX-UHFFFAOYSA-M

SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

CC1=NC2=C(C1(C)C)C=C(C=C2)S(=O)(=O)[O-].[Na+]
STS is a small molecule that belongs to the class of indole derivatives. It has a molecular formula of C12H14NNaO3S and a molecular weight of 281.3 g/mol. STS was first synthesized in 1967 by Fujiwara and colleagues, and its structure was determined using X-ray crystallography in 1977 by Roderick and coworkers.
STS is a white to off-white crystalline powder that is sparingly soluble in water and organic solvents. Its melting point ranges from 228°C to 232°C, and it has a characteristic odor. STS is known to be stable under normal laboratory conditions; however, it is sensitive to light and heat. STS has an acidic nature and can be dissolved in water by adjusting the pH to around 7.0.
STS can be synthesized through the reaction of 3-methylindole-2-carboxylic acid with sodium sulfite and sodium hydroxide in distilled water or ethanol. The product can be purified using various methods, such as recrystallization, column chromatography, or HPLC. STS can be characterized using various spectroscopic techniques, such as IR, NMR, and MS.
Several analytical methods have been developed for the quantification of STS in biological and environmental samples. These methods include UV-Vis spectroscopy, HPLC, and capillary electrophoresis. Enzyme-linked immunosorbent assay (ELISA) has also been used for the detection of STS in biological specimens.
STS has been shown to have various biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects. STS can also induce apoptosis in cancer cells and has been investigated as a potential anticancer agent. STS has been shown to inhibit the production of nitric oxide and prostaglandin E2, two mediators of inflammation. STS has also been reported to attenuate the neurotoxic effects of amyloid beta protein, a hallmark of Alzheimer's disease.
STS has been shown to be relatively safe in various animal models, with no significant adverse effects reported at therapeutic doses. However, long-term exposure to high doses of STS can cause renal and hepatic damage in rats. STS has also been shown to have a low acute toxicity in mice, with an LD50 value of 1000-2000 mg/kg.
STS has been used in various scientific experiments as a research tool, such as a fluorescent probe for the detection of proteins and nucleic acids. STS has also been used as a pH-sensitive dye for the measurement of intracellular pH in live cells. In addition, STS has been used as a modulator of calcium signaling in cells and as an inhibitor of protein tyrosine phosphatase 1B.
STS is currently being investigated in various fields of research, such as cancer, neurodegenerative diseases, and inflammation. Several studies have demonstrated the potential therapeutic effects of STS in these fields. However, the exact mechanism of action of STS in these diseases is still not fully understood.
STS has the potential to be used as a therapeutic agent in various fields, such as cancer, neurodegenerative diseases, and inflammation. STS can also be used as a research tool in various disciplines, such as biochemistry, molecular biology, and pharmacology. STS can also have potential applications in the food and beverage industry as a natural food colorant.
Despite the potential therapeutic and research applications of STS, there are certain limitations that need to be addressed. For instance, more studies are needed to investigate the exact mechanism of action of STS in various diseases. In addition, STS is not highly soluble in water, which limits its use in aqueous environments. Future research should aim to improve the solubility and bioavailability of STS, as well as evaluate its long-term safety in humans.
1. Investigating the relationship between STS and autophagy in various diseases.
2. Developing novel formulations of STS to improve its solubility and bioavailability.
3. Investigating the effects of STS on the microbiome and its potential role in the treatment of gastrointestinal diseases.
4. Investigating the effects of STS on the gut-brain axis and its potential implications in neurodegenerative diseases.
5. Evaluating the neuroprotective effects of STS in animal models of Parkinson's disease.
In conclusion, STS is a unique chemical compound that has gained significant attention in various fields of research due to its unique physical and chemical properties. STS has been shown to have various biological activities, such as anti-inflammatory, antioxidant, and neuroprotective effects. STS has potential therapeutic and research applications in various fields, such as cancer, neurodegenerative diseases, and inflammation. However, more research is needed to fully understand its mechanism of action and safety profile.

Dates

Modify: 2023-08-15

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